4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, also known as DASB, is a compound that has garnered much attention in scientific research due to its potential therapeutic applications. DASB is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Scientific Research Applications
Synthesis and Characterization
The compound of interest is part of a broader category of chromone–thiazole hybrids, synthesized from chromone-2-carboxylic acid via amidation methods. These hybrids are designed as potential ligands for human adenosine receptors, with their structure established through NMR, MS spectroscopy, and X-ray crystallography. Such compounds have been explored for their biological activities, including antimicrobial, antiviral, and antifungal properties, as well as their interaction with adenosine receptors which play a crucial role in various physiological processes (Cagide, Borges, Gomes, & Low, 2015).
Antimicrobial Activity
A study on a variety of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds synthesized under microwave irradiation showed significant antibacterial and antifungal activities. These findings indicate that compounds within this category could serve as a basis for developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Cytotoxic Activity
Utilizing ultrasound irradiation, a novel series of thiazole derivatives bearing a coumarin nucleus were synthesized, demonstrating potent cytotoxic activity against human keratinocytes (HaCaT cells). This suggests their potential application in cancer research or as components in dermatological treatments (Gomha & Khalil, 2012).
Chemical Synthesis Techniques
Electrochemical C–H thiolation techniques have been developed to synthesize benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. This metal- and reagent-free method highlights an environmentally friendly approach to producing such compounds, further expanding the synthetic toolkit available for chemists working with thiazole derivatives (Qian, Li, Song, & Xu, 2017).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c1-3-13-28(14-4-2)35(31,32)19-11-9-17(10-12-19)23(29)27-25-26-21(16-34-25)20-15-18-7-5-6-8-22(18)33-24(20)30/h3-12,15-16H,1-2,13-14H2,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVHJKUPJKPRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.